molecular formula C9H11N3O2 B1399240 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1316219-66-5

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1399240
CAS No.: 1316219-66-5
M. Wt: 193.2 g/mol
InChI Key: VQKDEXQBTJRGNA-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused to a pyrrolidine ring with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyrrolidine derivatives with hydrazine derivatives can yield the desired pyridazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the pyridazine and pyrrolidine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-pyridazin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDEXQBTJRGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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